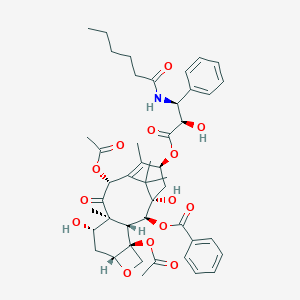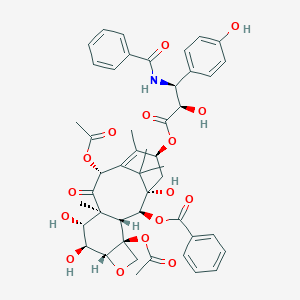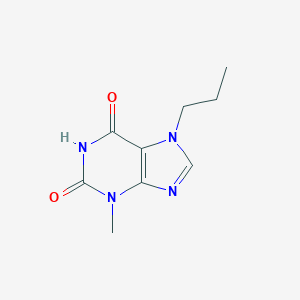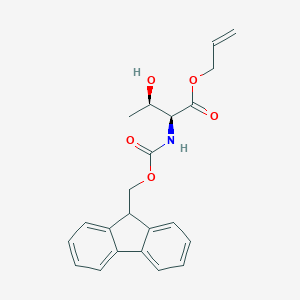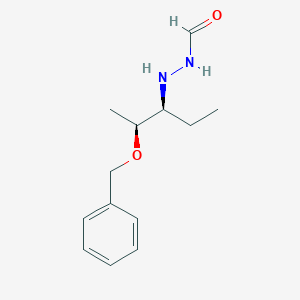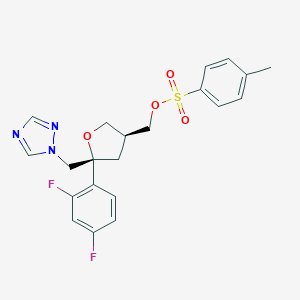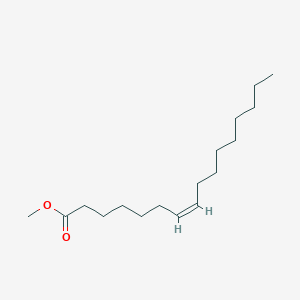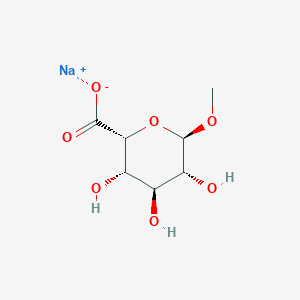
Methyl-alpha-L-Idopyranosiduronsäure-Natriumsalz
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl alpha-L-Idopyranosiduronic Acid Sodium Salt, also known as Methyl alpha-L-Idopyranosiduronic Acid Sodium Salt, is a useful research compound. Its molecular formula is C7H11NaO7 and its molecular weight is 230.15 g/mol. The purity is usually 95%.
The exact mass of the compound Methyl alpha-L-Idopyranosiduronic Acid Sodium Salt is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Sugar Acids - Uronic Acids - Hexuronic Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Methyl alpha-L-Idopyranosiduronic Acid Sodium Salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl alpha-L-Idopyranosiduronic Acid Sodium Salt including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Fluorogenes Substrat in Assays
“Methyl-alpha-L-Idopyranosiduronsäure-Natriumsalz” wird als fluorogenes Substrat im Assay von alpha-L-Iduronidase verwendet . In diesen Assays spaltet aktive alpha-L-Iduronidase den MU-Anteil vom synthetischen Substrat ab, was zur Freisetzung eines Fluoreszenzsignals führt .
Detektion des Hurler-Syndroms
Diese Verbindung ist nützlich für die Detektion des Hurler-Syndroms . Das Hurler-Syndrom ist eine seltene genetische Erkrankung, und diese Verbindung kann bei der Diagnose helfen.
Forschung und Entwicklung
“this compound” wird in verschiedenen Forschungs- und Entwicklungsprozessen verwendet . Seine Eigenschaften machen es zu einer wertvollen Verbindung in der wissenschaftlichen Forschung.
Wirkmechanismus
Target of Action
Methyl alpha-L-Idopyranosiduronic Acid Sodium Salt primarily targets two enzymes: α-L-Iduronidase and iduronate-2-sulfatase . These enzymes play a crucial role in the breakdown of certain complex molecules in the body.
Mode of Action
This compound acts as a fluorogenic substrate in assays of α-L-Iduronidase and iduronate-2-sulfatase . It interacts with these enzymes, leading to a reaction that produces fluorescent products, which can be measured to assess the activity of the enzymes .
Result of Action
The interaction of Methyl alpha-L-Idopyranosiduronic Acid Sodium Salt with its target enzymes results in the production of fluorescent products . These products can be measured in assays to assess the activity of the enzymes and diagnose conditions like MPS I .
Biochemische Analyse
Biochemical Properties
Methyl alpha-L-Idopyranosiduronic Acid Sodium Salt interacts with various enzymes and proteins. It is a fluorogenic substrate used in assays of α-L-Iduronidase and iduronate-2-sulfatase .
Cellular Effects
The effects of Methyl alpha-L-Idopyranosiduronic Acid Sodium Salt on cells are significant. It influences cell function by interacting with specific enzymes, leading to changes in cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of Methyl alpha-L-Idopyranosiduronic Acid Sodium Salt involves its binding interactions with biomolecules and its role in enzyme inhibition or activation . It exerts its effects at the molecular level, leading to changes in gene expression .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Methyl alpha-L-Idopyranosiduronic Acid Sodium Salt can be achieved through the oxidation of Methyl alpha-L-Idopyranoside. The oxidation can be carried out using sodium chlorite and acetic acid.", "Starting Materials": [ "Methyl alpha-L-Idopyranoside", "Sodium chlorite", "Acetic acid" ], "Reaction": [ "Methyl alpha-L-Idopyranoside is dissolved in acetic acid.", "Sodium chlorite is added to the solution.", "The reaction mixture is stirred and heated at a temperature of 70-80°C for several hours.", "The reaction is monitored using TLC until completion.", "The mixture is cooled and the product is isolated by precipitation with ethanol.", "The product is purified using ion exchange chromatography to obtain the final product, Methyl alpha-L-Idopyranosiduronic Acid Sodium Salt." ] } | |
CAS-Nummer |
134355-31-0 |
Molekularformel |
C7H11NaO7 |
Molekulargewicht |
230.15 g/mol |
IUPAC-Name |
sodium;(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-methoxyoxane-2-carboxylate |
InChI |
InChI=1S/C7H12O7.Na/c1-13-7-4(10)2(8)3(9)5(14-7)6(11)12;/h2-5,7-10H,1H3,(H,11,12);/q;+1/p-1/t2-,3-,4+,5+,7+;/m0./s1 |
InChI-Schlüssel |
MSQCUKVSFZTPPA-UBJVTWLZSA-M |
Isomerische SMILES |
CO[C@H]1[C@@H]([C@H]([C@@H]([C@@H](O1)C(=O)[O-])O)O)O.[Na+] |
SMILES |
COC1C(C(C(C(O1)C(=O)[O-])O)O)O.[Na+] |
Kanonische SMILES |
COC1C(C(C(C(O1)C(=O)[O-])O)O)O.[Na+] |
Synonyme |
1-O-Methyl-α-L-iduronate Monosodium Salt; Methyl-α-L-iduronic Acid Sodium Salt; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




